Hexylitaconic Acid is a compound derived from itaconic acid, which is a dicarboxylic acid known for its utility in various chemical processes. Hexylitaconic Acid can be classified as an alkyl derivative of itaconic acid, characterized by the presence of a hexyl group attached to the itaconic backbone. This compound has garnered attention due to its potential applications in biochemistry and materials science.
Hexylitaconic Acid is primarily sourced through the fermentation processes involving specific strains of fungi, particularly Aspergillus niger. Research indicates that Aspergillus species can convert substrates like glycerol into various alkylcitric acids, including hexylitaconic acid, under controlled laboratory conditions .
Hexylitaconic Acid falls under the category of organic compounds, specifically dicarboxylic acids. It is classified as a biobased compound due to its derivation from microbial fermentation processes. Its structural classification identifies it as an alkyl-substituted derivative of itaconic acid.
The synthesis of Hexylitaconic Acid typically involves fermentation using Aspergillus niger or related strains. The process begins with culturing the fungi in a suitable medium containing carbon sources such as glycerol.
During extraction, ultrasonic methods may be employed to enhance the yield of Hexylitaconic Acid from the fermentation broth. The purification process is critical to achieve high purity levels necessary for subsequent applications and analyses.
Hexylitaconic Acid has a molecular formula of . The structure features a hexyl group attached to the second carbon of the itaconic acid backbone, which consists of two carboxylic acid groups.
Hexylitaconic Acid can participate in various chemical reactions typical of carboxylic acids, including:
The ability of Hexylitaconic Acid to undergo these reactions makes it versatile for applications in material sciences, particularly in producing biodegradable polymers.
The mechanism of action for Hexylitaconic Acid primarily involves its role as a building block in biochemical pathways and material synthesis. In biochemical contexts, it may interact with enzymes involved in metabolic pathways or serve as a substrate for further transformations.
Studies indicate that compounds like Hexylitaconic Acid can influence microbial growth and metabolic activity, making them suitable candidates for agricultural applications such as natural herbicides .
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize these properties accurately .
Hexylitaconic Acid finds several scientific uses:
Hexylitaconic acid belongs to the alkylcitric acid family, characterized by a citrate-derived "head" and a saturated alkyl "tail" (typically C6). In Aspergillus niger, its biosynthesis is governed by a specialized gene cluster initially identified through phylogenomic analysis. This cluster contains genes encoding a fatty acid synthase (FAS) backbone enzyme (NRRL311763/NRRL311767), citrate synthase (NRRL3_11764), and a dehydratase. Comparative genomics reveals orthologous clusters in A. oryzae and A. flavus, though with distinct organizational features [1] .
The Zn₂Cys₆-type transcriptional regulator akcR serves as the master switch for alkylcitrate biosynthesis. Overexpression of akcR in A. niger triggers massive upregulation of the cluster, yielding 8.5 g/L of extracellular alkylcitrates from a liter-scale culture. Notably, hexylaconitic acid A dominates the profile (94.1%), alongside four previously unreported alkylcitrates. This confirms akcR's role as a pathway-specific activator capable of unlocking silent metabolic potential [1] .
A critical evolutionary divergence exists in the genomic localization of *cis*-aconitate decarboxylase (CAD), the enzyme converting hexylaconitate to hexylitaconic acid. While *A. oryzae* and *A. flavus* harbor CAD genes within their alkylcitrate clusters, *A. niger*’s functional ortholog (NRRL300504) resides on a separate chromosome. This unlinked arrangement necessitates interchromosomal coordination for full pathway functionality [1] .
Table 1: Key Genes in Alkylcitric Acid Biosynthesis
Gene ID (A. niger) | Function | Chromosomal Location | Orthologs in A. oryzae/A. flavus |
---|---|---|---|
akcR | Transcriptional regulator (Zn₂Cys₆) | Within cluster | In-cluster |
NRRL3_11763/11767 | Fatty acid synthase (FAS) backbone | Within cluster | In-cluster |
NRRL3_11764 | Citrate synthase | Within cluster | In-cluster |
NRRL3_00504 | cis-Aconitate decarboxylase (CAD) | Separate chromosome | Within cluster |
Biosynthesis initiates with NRRL3_11764 (citrate synthase) condensing a C6 fatty acyl-CoA (e.g., hexanoyl-CoA) with oxaloacetate, forming alkylcitrate. Subsequent dehydration by a cluster-encoded dehydratase yields alkyl-cis-aconitate. The pivotal branch point involves decarboxylation:
The FAS enzymes (NRRL311763/NRRL311767) dictate alkyl chain length. Biochemical analyses indicate a preference for C6-C8 acyl-CoA primers, explaining the predominance of hexyl derivatives. Structural modeling suggests a constrained acyl-binding pocket that excludes longer (>C10) or branched chains. This specificity underpins the limited structural diversity observed in natural alkylcitrates from A. niger [1] .
Table 2: Enzymatic Steps in Hexylitaconic Acid Biosynthesis
Step | Enzyme | Gene (A. niger) | Reaction | Product |
---|---|---|---|---|
1 | Fatty Acid Synthase (FAS) | NRRL3_11763/11767 | Priming & chain extension | Hexanoyl-CoA |
2 | Citrate Synthase | NRRL3_11764 | Condensation with oxaloacetate | Hexylcitrate |
3 | Dehydratase | In cluster | Dehydration | Hexyl-cis-aconitate |
4a | Hydration (spontaneous) | N/A | Non-enzymatic | Hexylaconitic Acid A |
4b | cis-Aconitate Decarboxylase | NRRL3_00504 | Decarboxylation | Hexylitaconic Acid |
Targeted genetic manipulations significantly shift product profiles and titers:
Co-culturing A. niger with bacteria like Bacillus subtilis alters secondary metabolism. Transcriptomic studies show downregulation of specific biosynthetic gene clusters (BGCs), including alkylcitrate-related genes. While this initially reduces yields, strategic manipulation of microbial interactions could potentially stimulate production. Utilizing alternative carbon sources (e.g., glycerol, xylose) in engineered strains also shows promise for diversifying alkylcitrate profiles and improving economics [9].
Table 3: Metabolic Engineering Outcomes for Alkylcitrate Production
Engineering Strategy | Strain/System | Key Outcome | Titer/Yield Change |
---|---|---|---|
akcR overexpression | A. niger PY11 | 8.5 g/L total alkylcitrates; 94% hexylaconitic acid | >100-fold increase |
akcR + NRRL3_00504 co-overexpression | A. niger PY11 | Shift to ~70% hexylitaconic acid; 2 novel compounds | Product profile shifted |
Mitochondrial CAD + Aconitase | A. niger (itaconate) | 2x higher itaconate vs. cytosolic expression | ~100% productivity increase |
Co-culture with B. subtilis | A. niger | Downregulation of alkylcitrate BGC | Reduced production |
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